1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring with a methylene group and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester typically involves the reaction of 1,2-pyrrolidinedicarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The production process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted pyrrolidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and proteins, thereby modulating their activity. The pathways involved in its mechanism of action include enzyme inhibition and activation, as well as receptor binding .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester include:
- 1,2-Pyrrolidinedicarboxylic acid, 4-cyano-, 1-(1,1-dimethylethyl) ester
- 1,2-Pyrrolidinedicarboxylic acid, 4-methoxy-2-(1-methylethyl)-, 1-(1,1-dimethylethyl) ester
Uniqueness
The uniqueness of this compound lies in its methylene group, which provides distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C11H16NO4- |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/p-1 |
InChI Key |
ULLGRIBXGPATMA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)[O-] |
Origin of Product |
United States |
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